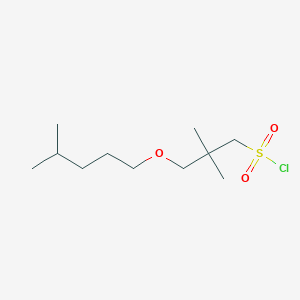
2,2-Dimethyl-3-((4-methylpentyl)oxy)propane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-3-((4-methylpentyl)oxy)propane-1-sulfonyl chloride is an organic compound with the molecular formula C11H23ClO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. The compound is characterized by its unique structure, which includes a sulfonyl chloride group attached to a propane backbone with additional methyl and pentyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-((4-methylpentyl)oxy)propane-1-sulfonyl chloride typically involves the reaction of 2,2-dimethylpropane-1,3-diol with 4-methylpentanol in the presence of a suitable catalyst. The resulting intermediate is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group. The reaction conditions often require controlled temperatures and anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-3-((4-methylpentyl)oxy)propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Acid or base catalysts may be employed to facilitate certain reactions.
Solvents: Anhydrous solvents, such as dichloromethane or tetrahydrofuran, are often used to prevent hydrolysis.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by hydrolysis.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-3-((4-methylpentyl)oxy)propane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Material Science: Utilized in the preparation of functionalized polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-3-((4-methylpentyl)oxy)propane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride with a single methyl group.
Benzenesulfonyl Chloride: Contains a benzene ring instead of an aliphatic chain.
Tosyl Chloride: A sulfonyl chloride derivative with a toluene group.
Uniqueness
2,2-Dimethyl-3-((4-methylpentyl)oxy)propane-1-sulfonyl chloride is unique due to its branched aliphatic structure, which provides different steric and electronic properties compared to simpler sulfonyl chlorides. This uniqueness makes it valuable in specific synthetic applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C11H23ClO3S |
|---|---|
Peso molecular |
270.82 g/mol |
Nombre IUPAC |
2,2-dimethyl-3-(4-methylpentoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H23ClO3S/c1-10(2)6-5-7-15-8-11(3,4)9-16(12,13)14/h10H,5-9H2,1-4H3 |
Clave InChI |
YTRBMVWLRMWVAJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCOCC(C)(C)CS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















